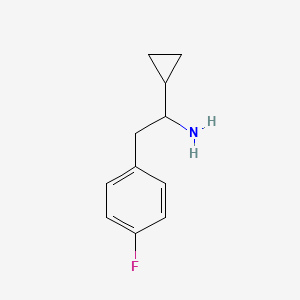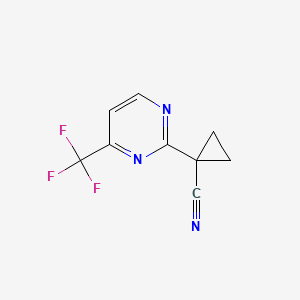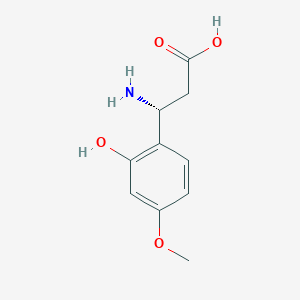
1-(2,3-Dichlorophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . This compound is characterized by the presence of a butanone group attached to a 2,3-dichlorophenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of 2,3-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to rigorous purification steps, including solvent extraction and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides, and other nucleophiles
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)butan-1-one is primarily based on its ability to interact with specific molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorinated aromatic ring can participate in various interactions, including π-π stacking and hydrophobic interactions, which can affect the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 1-(2,4-Dichlorophenyl)butan-1-one
- 1-(3,4-Dichlorophenyl)butan-1-one
- 1-(2,3-Dichlorophenyl)propan-1-one
Comparison: 1-(2,3-Dichlorophenyl)butan-1-one is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C10H10Cl2O |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3 |
Clave InChI |
YHSJZBYMEUPFBF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride](/img/structure/B13049012.png)
![2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13049017.png)



![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)

![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)


![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)

